molecular formula C20H16N4O4S B11046366 4-(1,3-benzodioxol-5-yl)-5-[3-(4-methoxyphenyl)-5-methyl-1,2-oxazol-4-yl]-4H-1,2,4-triazole-3-thiol

4-(1,3-benzodioxol-5-yl)-5-[3-(4-methoxyphenyl)-5-methyl-1,2-oxazol-4-yl]-4H-1,2,4-triazole-3-thiol

Cat. No. B11046366
M. Wt: 408.4 g/mol
InChI Key: VIVNUSLBEOJEMX-UHFFFAOYSA-N
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Description

4-(1,3-benzodioxol-5-yl)-5-[3-(4-methoxyphenyl)-5-methyl-1,2-oxazol-4-yl]-4H-1,2,4-triazole-3-thiol is a complex organic compound that features multiple functional groups, including a benzodioxole ring, a methoxyphenyl group, an oxazole ring, and a triazole-thiol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-5-[3-(4-methoxyphenyl)-5-methyl-1,2-oxazol-4-yl]-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Oxazole Ring: This step may involve the reaction of an appropriate aldehyde with an amide in the presence of an oxidizing agent.

    Construction of the Triazole-Thiol Moiety: This can be synthesized via the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiol group, forming disulfides.

    Reduction: Reduction reactions can occur at the oxazole ring or the triazole moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Disulfides, sulfoxides.

    Reduction Products: Reduced oxazole or triazole derivatives.

    Substitution Products: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

    Biological Probes: Utilized in studying biological pathways and mechanisms.

Medicine

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-yl)-5-[3-(4-methoxyphenyl)-5-methyl-1,2-oxazol-4-yl]-4H-1,2,4-triazole-3-thiol depends on its application. For instance:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access.

    Biological Pathways: It may interact with specific receptors or proteins, modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-benzodioxol-5-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the oxazole ring and methoxy group.

    5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Lacks the benzodioxole and oxazole rings.

properties

Molecular Formula

C20H16N4O4S

Molecular Weight

408.4 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-[3-(4-methoxyphenyl)-5-methyl-1,2-oxazol-4-yl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H16N4O4S/c1-11-17(18(23-28-11)12-3-6-14(25-2)7-4-12)19-21-22-20(29)24(19)13-5-8-15-16(9-13)27-10-26-15/h3-9H,10H2,1-2H3,(H,22,29)

InChI Key

VIVNUSLBEOJEMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)OC)C3=NNC(=S)N3C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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